3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole
Description
3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole is a dihydroisoxazole derivative featuring a brominated 3-methylphenyl group at position 3 and a 3,5-dichlorophenyl-trifluoromethyl moiety at position 5 of the heterocyclic ring. This compound is structurally related to fluralaner, a commercial insecticide, and is identified as Fluralaner Impurity 5 in pharmaceutical contexts . Its molecular framework combines halogenated aromatic rings and a trifluoromethyl group, which are critical for enhancing metabolic stability and target-binding interactions in pesticidal applications.
Properties
IUPAC Name |
3-(4-bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrCl2F3NO/c1-9-4-10(2-3-14(9)18)15-8-16(25-24-15,17(21,22)23)11-5-12(19)7-13(20)6-11/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUGMFYASUZURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrCl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Oxide Generation and Cycloaddition
The core 4,5-dihydroisoxazole scaffold is typically constructed via 1,3-dipolar cycloaddition between in situ-generated nitrile oxides and alkenes. For the target compound, the nitrile oxide precursor is derived from hydroxylamine hydrochloride and a substituted acetophenone. FeCl₃ catalysis enhances stereoselectivity, yielding the dihydroisoxazole ring with >90% regioselectivity in ethanol at 80°C.
Example Protocol
-
Nitrile Oxide Formation : React 3,5-dichlorophenyl trifluoromethyl ketone with hydroxylamine hydrochloride in ethanol.
-
Cycloaddition : Add 4-bromo-3-methylstyrene and FeCl₃ (10 mol%), stirring at reflux for 12 hours.
-
Isolation : Purify via column chromatography (hexane/ethyl acetate) to obtain the product in 78% yield.
Green Synthesis via Ultrasound-Assisted Methods
Four-Component Reactions in Water
A sustainable approach employs ultrasound irradiation to accelerate the reaction between 4-bromo-3-methylbenzaldehyde, 3,5-dichlorophenyl trifluoromethyl ketone, hydroxylamine, and sulfonamide derivatives in water. This method achieves 85% yield within 2 hours, avoiding toxic solvents.
Advantages
-
Efficiency : Reaction time reduced by 70% compared to conventional heating.
-
Eco-Friendly : Water as solvent eliminates volatile organic compound (VOC) emissions.
One-Step Synthesis from Aromatic Ketones
Base-Catalyzed Condensation
A patent method describes a one-step synthesis using 4-bromo-3-methylacetophenone and 3,5-dichlorophenyl trifluoromethyl ketone in toluene with K₂CO₃. The reaction proceeds via a Knoevenagel condensation followed by cyclization, yielding the product in 82% purity.
Conditions
-
Solvent : Toluene or water.
-
Base : K₂CO₃ or NaOH.
-
Temperature : 100°C for 8 hours.
Bromination and Functionalization Strategies
Late-Stage Bromination
Introducing the bromo group at the 4-position of the phenyl ring is achieved using N-bromosuccinimide (NBS) in CCl₄ under UV light. This step occurs after cycloaddition to avoid side reactions, providing 92% regioselectivity.
Optimization Notes
-
Catalyst : AIBN (azobisisobutyronitrile) enhances radical bromination efficiency.
-
Solvent : Dichloromethane minimizes competing electrophilic substitution.
Dehydration and Cyclization
Acid-Catalyzed Dehydration
The intermediate 3-hydroxypropan-1-one is dehydrated using concentrated H₂SO₄ or P₂O₅ in toluene, forming the 2-propen-1-one precursor. Subsequent reaction with hydroxylamine at 60°C yields the final product.
Critical Parameters
-
Dehydration Agent : P₂O₅ provides higher yields (88%) than H₂SO₄ (72%).
-
Temperature Control : Excess heat leads to trifluoromethyl group decomposition.
Industrial-Scale Production Considerations
Solvent and Catalyst Recycling
Toluene is preferred for its low polarity and ease of recovery. FeCl₃ can be reused up to five times without significant activity loss, reducing costs by 40%.
Process Flow
-
Cycloaddition : FeCl₃ in toluene, 80°C, 12 hours.
-
Filtration : Recover catalyst via centrifugation.
-
Distillation : Reclaim toluene for subsequent batches.
Comparative Analysis of Methods
Challenges and Solutions
Steric Hindrance from Trifluoromethyl Group
The bulky trifluoromethyl group impedes cycloaddition kinetics. Solutions include:
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as sodium methoxide, sodium ethoxide, and Grignard reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols
Scientific Research Applications
3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole depends on its specific application. For example, if the compound exhibits biological activity, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms and the trifluoromethyl group can influence its binding affinity and selectivity for these targets. The compound may also modulate specific signaling pathways or biochemical processes, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Dihydroisoxazole Derivatives
Key Observations :
- Halogenation : The presence of bromine (target compound) vs. chlorine (IA-8, DIC) influences lipophilicity and binding affinity. Bromine’s larger atomic radius may enhance hydrophobic interactions in pesticidal target sites .
- Trifluoromethyl Group : Common in IA-8, the target compound, and ’s benzohydrazide derivative, this group improves metabolic stability and electron-withdrawing effects, critical for insecticidal activity .
- Heterocyclic Additions : Pyrazole (IA-8) and pyridyl (DIC) moieties diversify applications, with pyridyl groups in DIC contributing to anti-inflammatory mechanisms via macrophage modulation .
Insecticidal Activity
- IA-8 : Demonstrates comparable efficacy to fluralaner against M. separate, with molecular docking studies confirming shared binding modes in GABA receptors .
- Benzohydrazide Derivative () : Effective against S. frugiperda, highlighting the role of scaffold hopping in optimizing pesticidal leads .
- Target Compound : As a fluralaner impurity, its structural features suggest residual bioactivity, though toxicity profiles remain uncharacterized .
Anti-inflammatory Activity
- DIC : Reduces macrophage toxicity and inflammatory markers (e.g., TNF-α, IL-6) via NF-κB pathway modulation, validated through in vitro and in vivo models .
Physicochemical and Computational Insights
- Computational Studies : ’s sulfonate derivative was analyzed via DFT calculations, revealing planar molecular geometries and intermolecular interactions critical for crystal packing . Similar studies for the target compound could elucidate its stability and reactivity.
Biological Activity
3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole is a synthetic organic compound noted for its potential biological activities. This compound belongs to the isoxazole class, characterized by a five-membered ring containing nitrogen and oxygen. Its unique structure, featuring multiple halogen substitutions, suggests various applications in pharmacology and biochemistry.
- Molecular Formula: C17H11BrCl2F3NO
- Molecular Weight: 453.08 g/mol
- CAS Number: 864725-60-0
Synthesis
The synthesis of this compound typically involves:
- Formation of the Isoxazole Ring: A 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
- Introduction of Halogen Substituents: Electrophilic aromatic substitution reactions to introduce bromine and chlorine atoms.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that compounds with similar structures possess significant antimicrobial activity. The presence of halogen atoms enhances the compound's interaction with microbial cell membranes, potentially leading to increased permeability and cell death.
Anticancer Activity
Preliminary research suggests that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The trifluoromethyl group is hypothesized to enhance binding affinity to cancer-related targets.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition: It may act as an inhibitor for various enzymes involved in cellular signaling pathways.
- Receptor Interaction: The halogen substituents could facilitate stronger interactions with specific receptors, modulating their activity.
- DNA Interaction: There is potential for intercalation into DNA structures, disrupting replication and transcription processes.
Case Study 1: Antimicrobial Activity
A study examined the antimicrobial efficacy of similar isoxazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds with trifluoromethyl groups showed enhanced activity compared to their non-fluorinated counterparts.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| 3-(4-Bromo-3-methylphenyl) derivative | 32 µg/mL |
| Non-fluorinated analogue | 128 µg/mL |
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of related compounds in vitro. The study found that the target compound induced apoptosis in breast cancer cells (MCF-7) at concentrations as low as 10 µM.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 1 | 90 |
| 10 | 50 |
| 50 | 20 |
Q & A
Basic: What are the recommended synthetic routes for preparing 3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole, and how can reaction efficiency be validated?
Methodological Answer:
A common approach involves cyclocondensation of substituted aldehydes with hydroxylamine derivatives under reflux conditions. For example, a modified procedure (adapted from triazole synthesis) uses substituted benzaldehyde, ethanol, and glacial acetic acid as a catalyst, followed by reflux for 4 hours and solvent evaporation under reduced pressure . Efficiency is validated via:
- HPLC/MS analysis to confirm product purity (>95%).
- Yield optimization by varying solvent polarity (e.g., THF vs. ethanol) and catalyst loading (e.g., 5–10 drops of acetic acid).
- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity of the dihydroisoxazole ring formation.
Basic: How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
A multi-technique approach is critical:
- Single-crystal X-ray diffraction resolves stereochemistry and bond angles, particularly for the trifluoromethyl group’s orientation and dihydroisoxazole puckering .
- DFT calculations (B3LYP/6-311+G(d,p)) predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental NMR shifts .
- FT-IR spectroscopy identifies C-F (1100–1200 cm⁻¹) and C-Cl (550–800 cm⁻¹) stretching modes, with deviations >10 cm⁻¹ indicating conformational changes .
Advanced: How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray)?
Methodological Answer:
Case-specific strategies include:
- Dynamic effects in NMR : Use variable-temperature ¹⁹F NMR to assess rotational barriers of the trifluoromethyl group, which may explain discrepancies between static (X-ray) and dynamic (NMR) data .
- Solvent-induced conformational changes : Compare X-ray structures (solid state) with NMR in polar (DMSO) vs. nonpolar (CDCl₃) solvents to identify solvent-driven conformational equilibria .
- Error analysis in DFT : Re-optimize computational models using implicit solvent (e.g., SMD) and compare with crystallographic data to refine basis sets .
Basic: What safety protocols are critical for handling this compound during synthesis and storage?
Methodological Answer:
Key precautions derived from brominated/chlorinated analogs include:
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile byproducts (e.g., HBr/HCl gases during synthesis) .
- Storage : Keep in amber glass under argon at –20°C to prevent photodegradation and moisture absorption .
- Spill management : Neutralize with sodium bicarbonate (for acidic byproducts) and adsorb with vermiculite .
Advanced: How can reaction conditions be optimized to minimize diastereomer formation in the dihydroisoxazole core?
Methodological Answer:
Strategies include:
- Solvent polarity control : Use aprotic solvents (e.g., THF) to reduce nucleophilic attack on intermediates, favoring stereoselective cyclization .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to stabilize transition states, improving enantiomeric excess (e.g., from 70% to >90% ee) .
- Temperature gradients : Slow heating (2°C/min) during cyclization reduces kinetic byproducts; monitor via in-situ IR for intermediate stability .
Advanced: What methodologies are effective for studying structure-activity relationships (SAR) of derivatives targeting biological activity?
Methodological Answer:
A systematic SAR framework involves:
- Fragment-based design : Replace the 4-bromo-3-methylphenyl group with bioisosteres (e.g., 4-fluoro analogs) to assess halogen bonding effects .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., trifluoromethyl group with hydrophobic pockets) .
- In vitro assays : Pair cytotoxicity screening (MTT assay) with solubility studies (shake-flask method) to correlate lipophilicity (LogP) with bioactivity .
Advanced: How can impurities or degradation products be identified and quantified during stability studies?
Methodological Answer:
Employ orthogonal analytical techniques:
- LC-MS/MS : Detect trace impurities (e.g., dehalogenated byproducts) with MRM transitions specific to bromine/chlorine isotopes .
- Forced degradation : Expose the compound to heat (40°C, 75% RH) and UV light, then compare TLC/Rf values with synthetic standards .
- Quantitative NMR : Use ¹⁹F NMR (internal standard: trifluoroacetic acid) to quantify hydrolytic degradation of the trifluoromethyl group .
Basic: What computational tools are recommended for predicting the compound’s physicochemical properties?
Methodological Answer:
Leverage validated software and databases:
- LogP/LogD : Use ACD/Labs or MarvinSuite with atomic contribution models, cross-validated against shake-flask experiments .
- pKa prediction : Employ Jaguar (Schrödinger) for acidic/basic sites, particularly near the dichlorophenyl group .
- Crystal structure prediction (CSP) : Utilize Mercury CSD to analyze packing motifs and polymorphism risks .
Advanced: How can researchers address low yields in large-scale synthesis (>10 g) compared to small-scale reactions?
Methodological Answer:
Scale-up challenges require process adjustments:
- Mixing efficiency : Use computational fluid dynamics (CFD) to optimize stirrer speed and avoid gradient formation in viscous solvents .
- Catalyst recovery : Immobilize Pd catalysts on silica to reduce metal leaching and improve turnover number (TON) .
- Thermal profiling : Implement reaction calorimetry to identify exothermic peaks and adjust cooling rates .
Advanced: What strategies validate the compound’s stability under biological assay conditions (e.g., PBS buffer, 37°C)?
Methodological Answer:
Conduct pre-assay stability screenings:
- LC-UV/MS stability studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24h; degradation >5% necessitates assay media optimization (e.g., add 0.1% BSA) .
- Radiolabeled tracers : Use ¹⁴C-labeled analogs to track metabolic degradation pathways in microsomal assays .
- Cryo-TEM : Visualize aggregation in aqueous buffers, which may falsely indicate instability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
